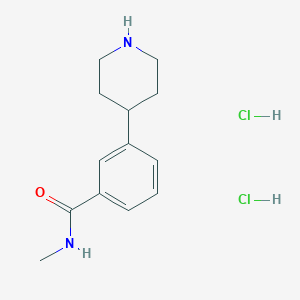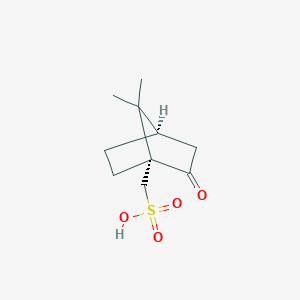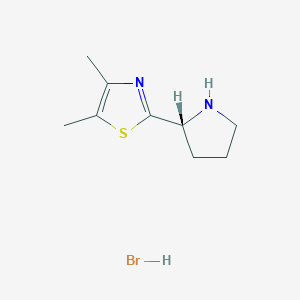dimethyl- CAS No. 82511-02-2](/img/structure/B8072471.png)
Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-
Overview
Description
Silane, (3-bromo-3-butenyl)oxydimethyl- is a chemical compound with the molecular formula C10H21BrOSi and a molecular weight of 265.26 g/mol It is a silane derivative that features a bromobutenyl group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups
Preparation Methods
The synthesis of Silane, (3-bromo-3-butenyl)oxydimethyl- typically involves the reaction of a bromobutenyl alcohol with a silane reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Silane, (3-bromo-3-butenyl)oxydimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromobutenyl group, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of the bromobutenyl group can lead to the formation of the corresponding butenyl derivative without the bromine atom.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (3-bromo-3-butenyl)oxydimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Silane, (3-bromo-3-butenyl)oxydimethyl- involves its interaction with specific molecular targets and pathways. The bromobutenyl group can participate in various chemical reactions, leading to the formation of different products. The silicon atom in the compound can also form bonds with other atoms or molecules, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Silane, (3-bromo-3-butenyl)oxydimethyl- can be compared with other similar compounds, such as:
Silane, (3-chloro-3-butenyl)oxydimethyl-: Similar structure but with a chlorine atom instead of bromine.
Silane, (3-iodo-3-butenyl)oxydimethyl-: Similar structure but with an iodine atom instead of bromine.
Silane, (3-fluoro-3-butenyl)oxydimethyl-: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of Silane, (3-bromo-3-butenyl)oxydimethyl- lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom .
Properties
IUPAC Name |
3-bromobut-3-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWCNFWCDRWNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456300 | |
| Record name | Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82511-02-2 | |
| Record name | Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
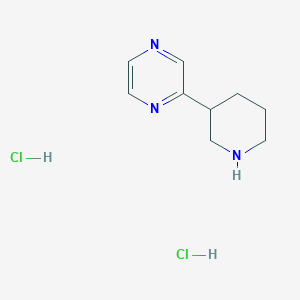
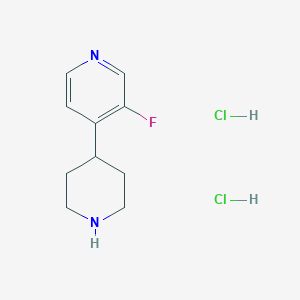
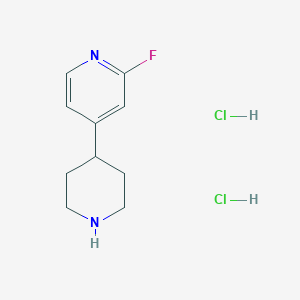

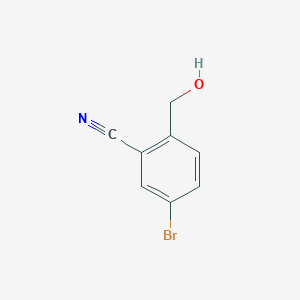
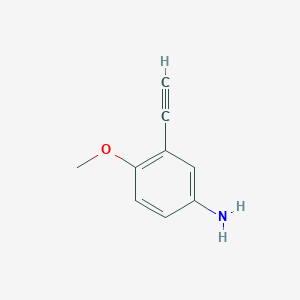
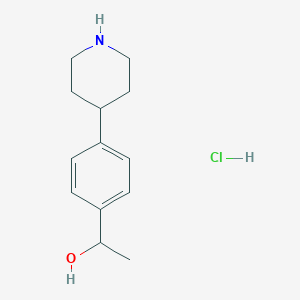
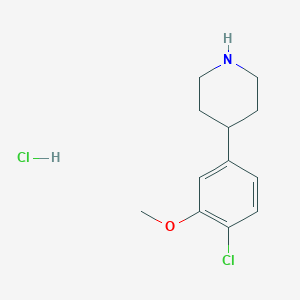
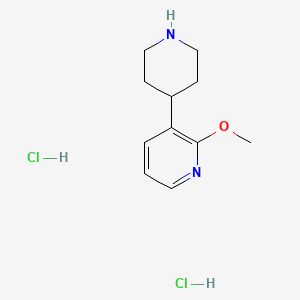
![2-amino-7-(2,2,2-trifluoroethyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B8072455.png)
